N-(4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide
Description
N-(4-{2-[(4-Methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide is a benzamide derivative featuring a 1,3-thiazole core substituted with a 4-methylphenylamino group at position 2 and a benzamide moiety at position 2. The compound’s structure integrates a thiazole ring, a phenyl group, and an amide linkage, making it a promising candidate for pharmaceutical research, particularly in enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
N-[4-[2-(4-methylanilino)-1,3-thiazol-4-yl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3OS/c1-16-7-11-20(12-8-16)25-23-26-21(15-28-23)17-9-13-19(14-10-17)24-22(27)18-5-3-2-4-6-18/h2-15H,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWLYDIPNMBASP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Amination: The thiazole ring is then aminated using 4-methylphenylamine under controlled conditions to ensure selective substitution.
Coupling with Benzamide: The final step involves coupling the aminated thiazole with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely utilize continuous flow chemistry to optimize reaction conditions and improve yield. Continuous flow reactors can provide better control over reaction parameters such as temperature, pressure, and reaction time, leading to more efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, converting them into amines or other reduced forms.
Substitution: Electrophilic aromatic substitution can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
N-(4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as an inhibitor of specific enzymes.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-(4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and the benzamide moiety play crucial roles in binding to these targets, potentially inhibiting their activity and modulating biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key Compounds for Comparison
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide () Structure: Features a 4-methoxybenzamide group instead of the unsubstituted benzamide in the target compound. The thiazole ring is substituted with 4-methylphenyl and phenyl groups at positions 4 and 5, respectively.
N-{[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide ()
- Structure : Incorporates a trifluoromethyl-oxadiazole group on the benzamide and a tetrahydropyran-thiazole hybrid.
- Impact of Substituents : The oxadiazole introduces strong electron-withdrawing effects, while the tetrahydropyran ring adds steric bulk, likely influencing pharmacokinetic properties such as metabolic stability .
4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide () Structure: Replaces the thiazole with a quinazoline ring and includes a bromo substituent.
Substituent Comparison Table
| Compound Name | Thiazole Substituents | Benzamide Substituents | Additional Features | Molecular Formula |
|---|---|---|---|---|
| Target Compound | 4-(4-methylphenylamino) at C2 | Unsubstituted benzamide | None | C23H19N3OS |
| 4-Methoxy-N-[4-(4-methylphenyl)... (Ev7) | 4-(4-methylphenyl), 5-phenyl | 4-methoxy | None | C24H19N3O2S |
| N-{[4-(4-Phenyl...) (Ev8) | 2-phenyl, 4-oxan-4-yl | 3-(trifluoromethyl-oxadiazole) | Tetrahydropyran hybrid | C27H24F3N5O3S |
| 4-[(6-Bromo-4-phenylquinazolin...) (Ev14) | Quinazoline core (not thiazole) | 4-methylphenyl | Bromo substituent | C28H21BrN4O |
Biological Activity
N-(4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, including enzyme inhibition, cytotoxic effects, and antimicrobial properties.
Chemical Structure and Properties
The compound features a thiazole ring connected to a benzamide moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNS
- Molecular Weight : 314.42 g/mol
Enzyme Inhibition
One of the prominent mechanisms through which this compound exhibits biological activity is by inhibiting specific enzymes. Research indicates that compounds with similar thiazole structures can inhibit carbonic anhydrases (CAs), particularly CA IX, which has been implicated in cancer progression. For instance, a related compound demonstrated IC values ranging from 10.93 to 25.06 nM against CA IX, showing selectivity over CA II with IC values between 1.55 and 3.92 μM .
Cytotoxicity and Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. Notably, it was found to induce apoptosis significantly, as evidenced by a dramatic increase in annexin V-FITC positive cells (from 0.18% to 22.04%) and necrotic cells (from 1.20% to 16.65%) compared to control groups . This suggests that this compound may be a promising candidate for further development in cancer therapy.
Antimicrobial Activity
In addition to its anticancer effects, this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and demonstrated significant antibacterial activity comparable to standard antibiotics like norfloxacin . The presence of electron-donating groups in its structure enhances its interaction with bacterial targets, contributing to its efficacy.
Summary of Biological Activities
| Activity | Details |
|---|---|
| Enzyme Inhibition | Inhibits carbonic anhydrases (CA IX with IC 10.93–25.06 nM) |
| Cytotoxicity | Induces apoptosis in MDA-MB-231 cells (22-fold increase in annexin V-FITC positivity) |
| Antimicrobial Activity | Effective against various bacteria; comparable efficacy to norfloxacin |
Case Studies and Research Findings
Several studies have highlighted the potential of thiazole derivatives in drug development:
- Anticancer Studies : A study on related thiazole compounds showed promising results in inhibiting cancer cell growth and inducing apoptosis through enzyme inhibition mechanisms .
- Antimicrobial Research : Investigations into thiazole derivatives revealed their effectiveness against resistant bacterial strains, emphasizing their role as potential leads in antibiotic development .
- Mechanistic Studies : Research on the molecular dynamics of similar compounds has provided insights into their binding interactions with target proteins, crucial for understanding their mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
